molecular formula C10H9ClO2 B8754705 4-Methoxycinnamic acid chloride

4-Methoxycinnamic acid chloride

Cat. No. B8754705
M. Wt: 196.63 g/mol
InChI Key: CGOJOQBYEAVATL-UHFFFAOYSA-N
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Patent
US05415780

Procedure details

100 ml of benzene was added to 17.8 grams of p-methoxycinnamic acid. 12 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 70° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9](O)=[O:10])=[CH:5][CH:4]=1.S(Cl)([Cl:16])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([Cl:16])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
was elevated to 70° C.
DISTILLATION
Type
DISTILLATION
Details
Benzene and thionyl chloride were distilled off
CUSTOM
Type
CUSTOM
Details
the residue was dried thoroughly under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=CC(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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